molecular formula C9H10FNO2 B13043882 (R)-2-Amino-2-(2-fluoro-4-methylphenyl)aceticacidhcl

(R)-2-Amino-2-(2-fluoro-4-methylphenyl)aceticacidhcl

Cat. No.: B13043882
M. Wt: 183.18 g/mol
InChI Key: QUQKTQJPLKRTBB-MRVPVSSYSA-N
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Description

®-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves the use of chiral auxiliaries and enantioselective alkylation reactions. One common method includes the TiCl4-mediated alkylation of the corresponding oxazolidinone, followed by hydrolysis of the chiral auxiliary . The reaction conditions often involve low temperatures and controlled environments to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Fluoro-4-methylphenylboronic acid: A related compound used in organic synthesis.

    2-Fluoro-4-methylphenylacetic acid: Another structurally similar compound with different functional groups.

Uniqueness

®-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

QUQKTQJPLKRTBB-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C(=O)O)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)F

Origin of Product

United States

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